4-(4-ethylphenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
4-(4-ETHYLPHENYL)-3-(2-HYDROXYPHENYL)-5-[2-(4-METHOXYPHENYL)ETHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyrrolopyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ETHYLPHENYL)-3-(2-HYDROXYPHENYL)-5-[2-(4-METHOXYPHENYL)ETHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the pyrrolo[3,4-c]pyrazole core through cyclization reactions.
Step 2: Introduction of the ethylphenyl, hydroxyphenyl, and methoxyphenyl groups via substitution reactions.
Step 3: Final purification and characterization using techniques such as chromatography and spectroscopy.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature and Pressure: Control of temperature and pressure to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: Various substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce new functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
Material Science: Applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-ETHYLPHENYL)-3-(2-HYDROXYPHENYL)-5-[2-(4-METHOXYPHENYL)ETHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulation of signaling pathways involved in biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-METHYLPHENYL)-3-(2-HYDROXYPHENYL)-5-[2-(4-METHOXYPHENYL)ETHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
- 4-(4-ETHYLPHENYL)-3-(2-HYDROXYPHENYL)-5-[2-(4-HYDROXYPHENYL)ETHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
Uniqueness
The unique combination of functional groups in 4-(4-ETHYLPHENYL)-3-(2-HYDROXYPHENYL)-5-[2-(4-METHOXYPHENYL)ETHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C28H27N3O3 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
4-(4-ethylphenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C28H27N3O3/c1-3-18-8-12-20(13-9-18)27-24-25(22-6-4-5-7-23(22)32)29-30-26(24)28(33)31(27)17-16-19-10-14-21(34-2)15-11-19/h4-15,27,32H,3,16-17H2,1-2H3,(H,29,30) |
InChI Key |
LSQPGXDYDGGYCW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=C(C(=O)N2CCC4=CC=C(C=C4)OC)NN=C3C5=CC=CC=C5O |
Origin of Product |
United States |
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